

Application Notes and Protocols for Mitomycin C in Cell Culture

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Compound of Interest

Compound Name: *mitomycin C*

Cat. No.: *B7802546*

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Introduction

Mitomycin C is a potent antitumor antibiotic derived from *Streptomyces caespitosus*. It functions as a bioreductive alkylating agent, which, upon intracellular reduction, cross-links DNA, primarily at guanine residues.[1] This action inhibits DNA synthesis and can lead to cell cycle arrest and apoptosis, making it a valuable tool in cancer research and for the mitotic inactivation of feeder cells in co-culture systems.[2][3] These application notes provide detailed protocols for the use of **Mitomycin C** in cell culture, including feeder cell inactivation, cytotoxicity assessment, and analysis of cell cycle and apoptosis.

Data Presentation

Table 1: Recommended Mitomycin C Concentrations for Feeder Cell Inactivation

Feeder Cell Line	Mitomycin C Concentration (µg/mL)	Incubation Time (hours)
Mouse Embryonic Fibroblasts (MEFs)	10	2-3
Swiss 3T3	3-10	2
Human Foreskin Fibroblasts (HFF)	10	2.5

Table 2: Effective Concentrations and IC50 Values of Mitomycin C for Cytotoxicity

Cell Line	Concentration Range	Exposure Time	Effect
A549 (Non-small cell lung cancer)	80 µM - 300 µM	24 hours	Significant growth inhibition
EMT6 (Mouse mammary tumor)	0.01 µM - 10 µM	1 - 6 hours	Cytotoxicity
HCT116 (Human colon carcinoma)	6 µg/mL (IC50)	4 hours	B23 protein translocation
HCT116b (Mitomycin C resistant)	10 µg/mL (IC50)	4 hours	B23 protein translocation
HCT116-44 (Acquired resistance)	50 µg/mL (IC50)	4 hours	B23 protein translocation
Human Airway Fibroblasts	0.1 - 1.6 mg/mL	5 minutes	Reduced cell viability

Experimental Protocols

Mitotic Inactivation of Feeder Cells

This protocol describes the use of **Mitomycin C** to irreversibly block the proliferation of feeder cells, such as Mouse Embryonic Fibroblasts (MEFs), used in co-culture with stem cells.[3][4][5]

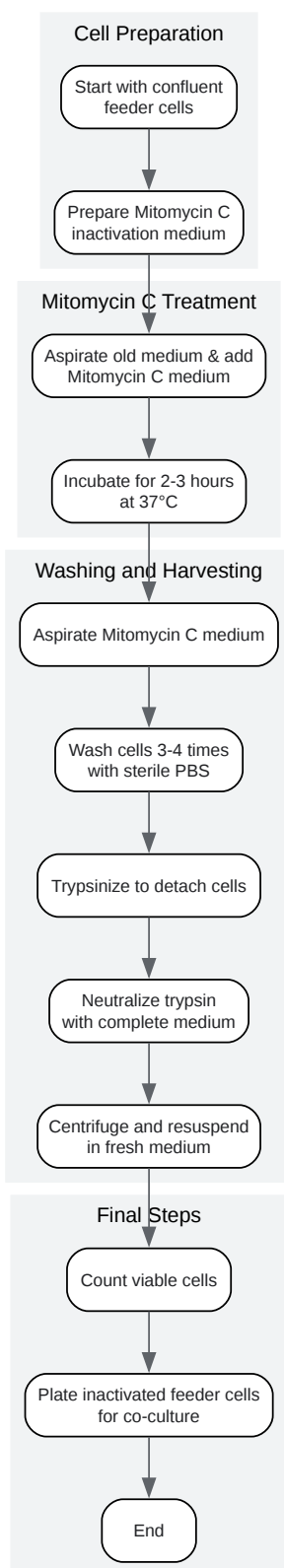
Materials:

- Confluent culture of feeder cells (e.g., MEFs)
- Complete cell culture medium for feeder cells
- **Mitomycin C** stock solution (e.g., 1 mg/mL in sterile PBS or water)
- Sterile Phosphate-Buffered Saline (PBS), with and without $\text{Ca}^{2+}/\text{Mg}^{2+}$
- Trypsin-EDTA solution
- Sterile conical tubes
- Cell culture flasks or plates

Procedure:

- Grow feeder cells to 90-95% confluency in a T-75 flask or 10 cm dish.[5]
- Prepare the inactivation medium by diluting the **Mitomycin C** stock solution in the feeder cell culture medium to a final concentration of 10 $\mu\text{g}/\text{mL}$. [4]
- Aspirate the existing medium from the feeder cells and add the **Mitomycin C**-containing inactivation medium to completely cover the cell monolayer (e.g., 10 mL for a T-75 flask). [4]
- Incubate the cells for 2-3 hours at 37°C in a humidified incubator with 5% CO_2 . [4]
- Aspirate the **Mitomycin C**-containing medium and dispose of it properly as hazardous waste.
- Wash the cells thoroughly to remove any residual **Mitomycin C**. Perform three washes with sterile PBS containing $\text{Ca}^{2+}/\text{Mg}^{2+}$, followed by a final wash with sterile PBS without $\text{Ca}^{2+}/\text{Mg}^{2+}$. Use a generous volume for each wash (e.g., 10-15 mL for a T-75 flask). [5]
- Add trypsin-EDTA to the flask to detach the cells (e.g., 3-5 mL for a T-75 flask) and incubate for 3-5 minutes at 37°C. [4]

- Neutralize the trypsin by adding an equal volume of complete feeder cell medium.
- Collect the cell suspension in a sterile conical tube and centrifuge at 200 x g for 5 minutes.
- Discard the supernatant and resuspend the cell pellet in fresh feeder cell medium.
- Count the viable cells using a hemocytometer or automated cell counter.
- The mitotically inactivated feeder cells are now ready to be plated for co-culture experiments.



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Workflow for mitotic inactivation of feeder cells.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.^[6]

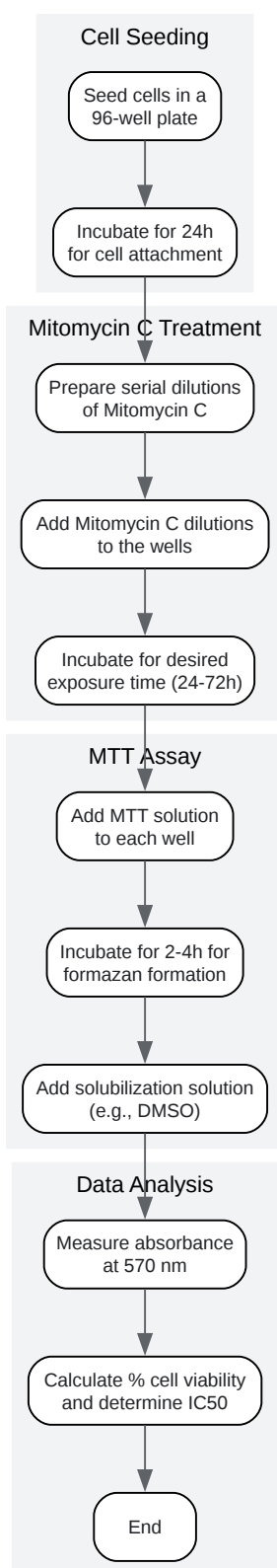
Materials:

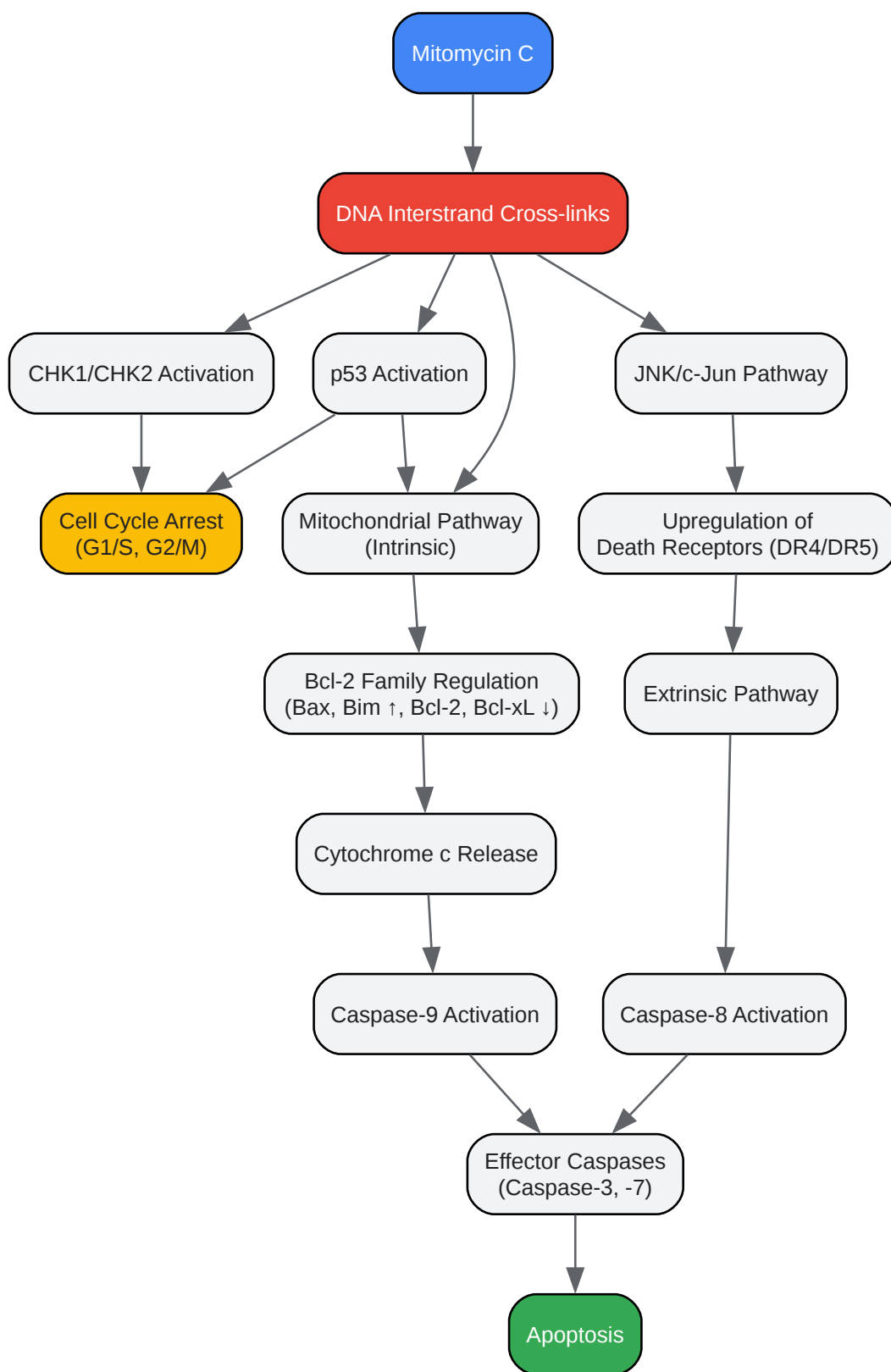
- Target cell line
- Complete cell culture medium
- **Mitomycin C** stock solution
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
- Multichannel pipette
- Microplate reader

Procedure:

- Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium.^{[6][7]}
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.^[7]
- Prepare serial dilutions of **Mitomycin C** in complete culture medium. It is advisable to use a wide range of concentrations initially to determine the effective range.
- Carefully remove the medium from the wells and add 100 µL of the various concentrations of **Mitomycin C** or control solutions (vehicle control and medium-only blank).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).^[7]

- After the treatment period, add 10-20 μ L of the 5 mg/mL MTT solution to each well.[\[6\]](#)
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[\[6\]](#)
- Carefully remove the medium containing MTT and add 100-120 μ L of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[\[6\]](#)
- Gently shake the plate for 15 minutes to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC₅₀ value.





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